REACTION_CXSMILES
|
C([O:5][CH2:6][C:7]1[N:11]=[C:10]([NH2:12])[NH:9][N:8]=1)(=O)CO.[CH3:13][C:14]([CH2:16][C:17]([CH3:19])=O)=O>CCO.CC(O)=O>[CH3:13][C:14]1[CH:16]=[C:17]([CH3:19])[N:9]2[N:8]=[C:7]([CH2:6][OH:5])[N:11]=[C:10]2[N:12]=1
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Name
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(5-amino-1H-1,2,4-triazol-3-yl)methanol glycolate
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Quantity
|
30.7 g
|
Type
|
reactant
|
Smiles
|
C(CO)(=O)OCC1=NNC(=N1)N
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Name
|
|
Quantity
|
32.3 g
|
Type
|
reactant
|
Smiles
|
CC(=O)CC(=O)C
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
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Control Type
|
UNSPECIFIED
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Setpoint
|
5 °C
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Type
|
CUSTOM
|
Details
|
stirred for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed 20 h
|
Duration
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20 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting yellow paste triturated with EtOH (100 mL)
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Type
|
STIRRING
|
Details
|
with stirring for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with cold (0–5° C.) EtOH
|
Type
|
CUSTOM
|
Details
|
The product was dried in vacuo at 25–30° C.
|
Type
|
CUSTOM
|
Details
|
to give 24 g (83.7%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |